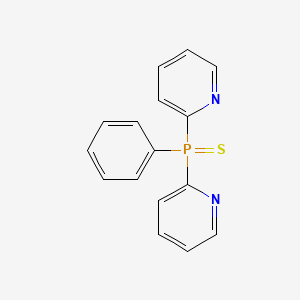
2,2'-(Phenylphosphorothioyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Phenylphosphorothioyl)dipyridine is a chemical compound that belongs to the family of bipyridine derivatives It is characterized by the presence of a phenylphosphorothioyl group attached to the dipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphorothioyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a phenylphosphorothioyl reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Phenylphosphorothioyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2,2’-(Phenylphosphorothioyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Functionalized pyridine derivatives.
科学研究应用
2,2’-(Phenylphosphorothioyl)dipyridine has several scientific research applications:
作用机制
The mechanism of action of 2,2’-(Phenylphosphorothioyl)dipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The phenylphosphorothioyl group can also undergo redox reactions, contributing to the compound’s activity in catalytic processes .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Another bipyridine derivative with different coordination behavior due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
This group enhances the compound’s ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in catalysis and materials science .
属性
CAS 编号 |
165612-56-6 |
|---|---|
分子式 |
C16H13N2PS |
分子量 |
296.3 g/mol |
IUPAC 名称 |
phenyl-dipyridin-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H13N2PS/c20-19(14-8-2-1-3-9-14,15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
InChI 键 |
SZSBAXVQGWVGEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


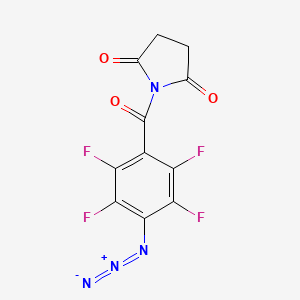
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
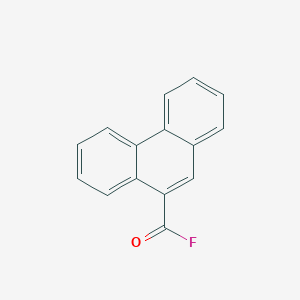
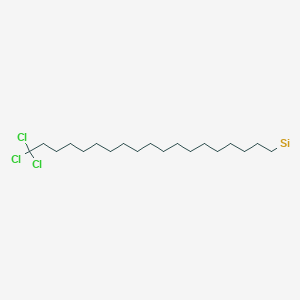
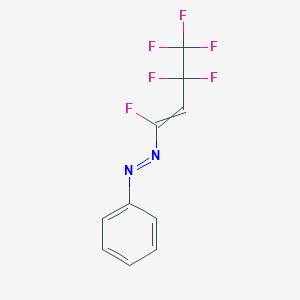

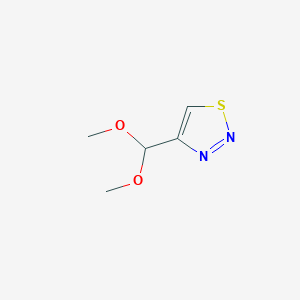
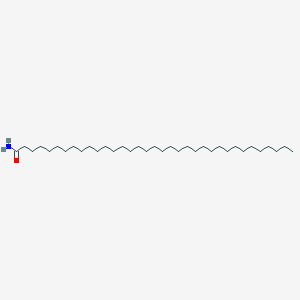

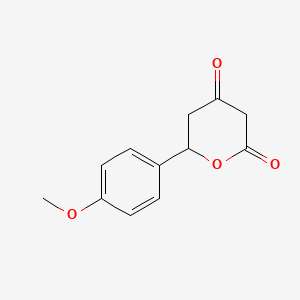
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
